molecular formula C11H7ClF6OS B14054709 1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14054709
M. Wt: 336.68 g/mol
InChI Key: VQXITCKEBLZPEV-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, trifluoromethyl, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)-2-(trifluoromethylthio)benzene and 1-chloropropan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity. The use of automation and process optimization is common to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but lacks the trifluoromethylthio group.

    1-Chloro-1-(5-(trifluoromethyl)phenyl)propan-2-one: Similar structure but lacks the trifluoromethylthio group.

Uniqueness

1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H7ClF6OS

Molecular Weight

336.68 g/mol

IUPAC Name

1-chloro-1-[5-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6OS/c1-5(19)9(12)7-4-6(10(13,14)15)2-3-8(7)20-11(16,17)18/h2-4,9H,1H3

InChI Key

VQXITCKEBLZPEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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